4,4'-Bis(dimethylamino)benzhydrol

Descripción

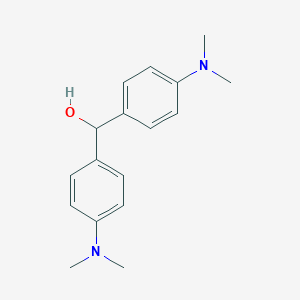

Structure

3D Structure

Propiedades

IUPAC Name |

bis[4-(dimethylamino)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12,17,20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZSIUVOIFJGQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051603 |

Source

|

| Record name | 4,4'-Bis(dimethylamino)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-58-4 |

Source

|

| Record name | 4,4′-Bis(dimethylamino)benzhydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(dimethylamino)benzhydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bis(dimethylamino)benzhydrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Bis(dimethylamino)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(dimethylamino)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIS(DIMETHYLAMINO)BENZHYDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC557799DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-Bis(dimethylamino)benzhydrol synthesis from Michler's ketone

An In-depth Technical Guide to the Synthesis of 4,4'-Bis(dimethylamino)benzhydrol from Michler's Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a significant intermediate in the production of various dyes and pigments, from its precursor, Michler's ketone.[1][2] The primary synthetic route involves the reduction of the ketone functionality.[3][4] This document details the prevalent methodologies for this conversion, focusing on the use of sodium borohydride (B1222165) and zinc dust as reducing agents. It includes detailed experimental protocols, quantitative data summaries, and a visualization of the reaction mechanism to facilitate understanding and replication in a laboratory setting.

Overview of Synthetic Pathways

The conversion of Michler's ketone to this compound is a classic example of ketone reduction, where the carbonyl group is transformed into a secondary alcohol. This transformation is typically achieved through hydride reduction. The two most common methods employ sodium borohydride (NaBH₄) in an alcoholic solvent or a combination of zinc dust and potassium hydroxide (B78521) in ethanol (B145695). Both methods offer high yields and relatively straightforward procedures.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound.

Table 1: Synthesis using Sodium Borohydride

| Parameter | Protocol 1 | Protocol 2 |

| Michler's Ketone | 536 g | 53.6 g |

| Sodium Borohydride | 100 g (in portions) | 12 g |

| Solvent | 1500 ml alcohol (or isopropanol) | 150 ml ethylene (B1197577) glycol dimethyl ether |

| Additives | 10 g KOH | 1 g KOH in 24 ml water |

| Temperature | 70 °C | 70 °C |

| Reaction Time | 6 hours (total addition and stirring) | 8 hours (6h addition, 2h stirring) |

| Yield | Not explicitly stated for the final product weight, but implied high | 52.6 g |

| Melting Point | 101-103 °C | 104-105 °C |

| Reference | [5] | [5] |

Table 2: Synthesis using Zinc Dust and Potassium Hydroxide

| Parameter | Protocol 1 | Protocol 2 |

| Michler's Ketone | 134 parts | 5.9 parts |

| Zinc Dust | 72 parts | 4 parts |

| Potassium Hydroxide | 63 parts | 5.6 parts |

| Solvent | 400 parts denatured alcohol | 250 parts technical alcohol (90% ethanol) |

| Temperature | Reflux | Reflux |

| Reaction Time | 18 hours | 10 hours |

| Yield | ~130 parts (96% of theory) | Not explicitly stated |

| Melting Point | 101 °C | Not explicitly stated |

| Reference | [6] | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Reduction of Michler's Ketone with Sodium Borohydride

This protocol is adapted from a patented procedure and is suitable for large-scale synthesis.[5]

Materials:

-

Michler's ketone (536 g)

-

Potassium hydroxide (KOH) (10 g)

-

Alcohol or Isopropanol (1500 ml)

-

Sodium borohydride (NaBH₄) (100 g total)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 536 g of Michler's ketone and 10 g of KOH in 1500 ml of alcohol with warming to 50 °C.

-

To the resulting solution, add 40 g of sodium borohydride.

-

Heat the mixture to 70 °C and stir at this temperature for 3 hours.

-

After 3 hours, add another 40 g of sodium borohydride and continue stirring at 70 °C for an additional 3 hours.

-

Add a final portion of 20 g of sodium borohydride and stir for a further 18 hours at 70 °C.

-

After the reaction is complete, dilute the reaction mixture by adding water to a total volume of 3700 ml.

-

Stir the suspension for 4 hours, during which the product will precipitate.

-

Collect the precipitated this compound by suction filtration.

-

Wash the product with water until neutral.

-

Dry the product in a vacuum oven. The expected melting point is in the range of 101-103 °C.[5]

Protocol 2: Reduction of Michler's Ketone with Zinc Dust and Potassium Hydroxide

This protocol provides an alternative high-yield synthesis method using zinc dust.[6]

Materials:

-

Michler's ketone (134 parts by weight)

-

Zinc dust (72 parts by weight)

-

Potassium hydroxide (KOH) (63 parts by weight)

-

Denatured alcohol (400 parts by weight)

-

80% Phosphoric acid (~2 parts by weight)

-

Hot ethanol (for extraction)

-

Cold water

Procedure:

-

Prepare a solution of 63 parts of potassium hydroxide in 400 parts of denatured alcohol in a reaction vessel equipped for reflux and stirring.

-

To this solution, add 134 parts of Michler's ketone and 72 parts of zinc dust.

-

Stir the mixture and heat to reflux for 18 hours.

-

After the reaction is substantially complete, add approximately 2 parts of 80% phosphoric acid to flocculate fine materials.

-

Cool the reaction mixture to 70-75 °C without stirring, allowing the zinc and zinc oxide residues to settle.

-

Separate the clear ethanolic layer by decantation.

-

Extract the remaining zinc-zinc oxide residues with two portions of 160 parts of hot ethanol each.

-

Combine the initial ethanolic layer with the extracts and concentrate by distilling off 320 parts of ethanol.

-

Pour the concentrated residue into 1500 parts of cold water and stir until the product solidifies into granules.

-

Collect the solid product by filtration and wash with water.

-

Dry the product. The yield is approximately 130 parts (96% of theory) with a melting point of 101 °C.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Generalized experimental workflow for the synthesis.

Reaction Mechanism

The reduction of Michler's ketone with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (e.g., alcohol) or during a water workup to yield the final alcohol product.

Caption: Mechanism of ketone reduction by sodium borohydride.

References

- 1. Solution photochemistry of derivatives of Michler's Ketone - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. webassign.net [webassign.net]

- 4. Michler's ketone - Wikipedia [en.wikipedia.org]

- 5. EP0005475B1 - Process for the preparation of 4,4'-diaminobenzhydrol and its substitution products - Google Patents [patents.google.com]

- 6. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol - Google Patents [patents.google.com]

Michler's hydrol CAS number and chemical properties

An authoritative resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of 4,4'-Bis(dimethylamino)benzhydrol.

Introduction

Michler's hydrol, systematically named bis[4-(dimethylamino)phenyl]methanol, is an organic compound with significant applications in chemical synthesis and emerging potential in biomedical research. It is a derivative of benzhydrol and is notable as the reduced form of Michler's ketone. Historically, its primary use has been as a precursor in the synthesis of triarylmethane dyes. However, recent studies have highlighted the utility of its derivatives, such as Michler's hydrol blue, as sensitive fluorescent probes for the detection and characterization of amyloid fibrils, which are implicated in various neurodegenerative diseases. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Michler's hydrol, with a focus on providing practical information for laboratory and research settings.

Chemical Properties

Michler's hydrol is a white to slightly yellow crystalline solid. It is soluble in organic solvents such as toluene (B28343) and ethanol (B145695). A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 119-58-4 | |

| Molecular Formula | C₁₇H₂₂N₂O | |

| Molecular Weight | 270.37 g/mol | |

| Melting Point | 98-102 °C | |

| Boiling Point (estimate) | 413.48 °C | |

| Density (estimate) | 1.0023 g/cm³ | |

| pKa (predicted) | 14.59 ± 0.20 | |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Soluble in Toluene |

Spectroscopic Data

The structural characterization of Michler's hydrol is supported by various spectroscopic techniques. The key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of Michler's hydrol displays characteristic absorption bands corresponding to its functional groups. Key peaks include those for the O-H stretch of the alcohol, C-H stretches of the aromatic rings and methyl groups, and C-N stretches of the dimethylamino groups.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Michler's hydrol.

A summary of the key spectroscopic data is presented in Table 2.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the methine proton, and the N-methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbinol carbon, and the N-methyl carbons. |

| IR Spectrum | Characteristic peaks for O-H, aromatic C-H, aliphatic C-H, and C-N stretching vibrations. |

| Mass Spectrum | Molecular ion peak consistent with the molecular weight of 270.37 g/mol . |

Experimental Protocols

Synthesis of Michler's Hydrol

Michler's hydrol is most commonly synthesized by the reduction of Michler's ketone. Two common methods are detailed below.

Method 1: Reduction with Sodium Borohydride (B1222165)

This method involves the reduction of Michler's ketone using sodium borohydride in an alcoholic solvent.

-

Materials:

-

Michler's ketone (4,4'-bis(dimethylamino)benzophenone)

-

Ethanol

-

Potassium hydroxide (B78521) (KOH)

-

Sodium borohydride (NaBH₄)

-

Water

-

-

Procedure:

-

Dissolve Michler's ketone and a catalytic amount of KOH in ethanol with warming.

-

Gradually add sodium borohydride to the solution.

-

Heat the reaction mixture and stir for several hours. Additional portions of sodium borohydride may be added to ensure complete reaction.

-

After the reaction is complete, dilute the mixture with water to precipitate the product.

-

Filter the precipitated Michler's hydrol and wash with water until neutral.

-

The crude product can be recrystallized from a suitable solvent such as methanol (B129727) or methylcyclohexane (B89554) to yield pure this compound.

-

Method 2: Reduction with Zinc Dust

This method utilizes zinc dust in an alkaline alcoholic solution to reduce Michler's ketone.

-

Materials:

-

Michler's ketone

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Zinc dust

-

-

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, combine Michler's ketone, ethanol, sodium hydroxide, and zinc dust.

-

Stir the mixture; the reaction is typically exothermic and may warm spontaneously.

-

After several hours of stirring, filter the reaction mixture to remove the zinc residue.

-

Pour the filtrate into acidified ice water to precipitate the benzhydrol product

-

Solubility of Michler's hydrol in various organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Michler's hydrol (4,4'-bis(dimethylamino)benzhydrol), a compound of significant interest in various scientific fields, including as a precursor in dye synthesis and as a fluorescent probe for the detection of amyloid fibrils.[1][2] Understanding the solubility of this compound in different organic solvents is crucial for its application in research, development, and quality control.

Introduction to Michler's Hydrol

Michler's hydrol, with the chemical formula C₁₇H₂₂N₂O, is a white solid organic compound.[1] It is structurally a derivative of benzhydrol, featuring dimethylamino groups at the 4 and 4' positions of the phenyl rings. This structure imparts a moderate polarity to the molecule, influencing its solubility in various media. The compound is notable as the reduced derivative of Michler's ketone and serves as a precursor to triarylmethane dyes.[1]

Solubility of Michler's Hydrol in Organic Solvents

Table 1: Qualitative Solubility of Michler's Hydrol in Various Organic Solvents

| Solvent Class | Solvent Example | Solubility | Reference(s) |

| Aromatic Hydrocarbons | Toluene | Soluble | [3] |

| Alcohols | Methanol, Ethanol | High Solubility | [2] |

| Ethers | Diethyl ether | High Solubility | [2] |

| Ketones | Acetone | Expected to be soluble | N/A |

| Esters | Ethyl acetate | Expected to be soluble | N/A |

| Halogenated Solvents | Chloroform, Dichloromethane | Expected to be soluble | [4] |

| Non-polar Hydrocarbons | Hexane | Expected to be poorly soluble | N/A |

| Polar Aprotic Solvents | Dimethyl sulfoxide (B87167) (DMSO) | Expected to be soluble | N/A |

| Water | Less soluble/Insoluble | [2] |

Note: "Expected to be soluble/poorly soluble" are estimations based on the general principle of "like dissolves like" and the known solubility in other related solvents. Experimental verification is recommended.

Experimental Protocol for Determining Solubility of a Solid Organic Compound

The following is a detailed, generalized methodology for determining the solubility of a solid organic compound like Michler's hydrol in various organic solvents. This protocol is based on standard laboratory procedures for solubility determination.[5][6]

3.1. Materials

-

Michler's hydrol (or the solid organic compound of interest)

-

A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with screw caps

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm pore size)

-

Syringes

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of the solid compound and add it to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Measure the absorbance (using a UV-Vis spectrophotometer) or the peak area (using HPLC) of the standard solutions and the diluted sample solution.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of the compound in the diluted sample solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. Data Presentation

The determined solubility values for Michler's hydrol in various organic solvents should be presented in a clear and structured table, including the solvent, temperature, and the calculated solubility with appropriate units and error margins.

Visualization of Experimental Workflow

While Michler's hydrol is not directly involved in complex biological signaling pathways, its application as a fluorescent probe, Michler's hydrol blue, for the detection and characterization of amyloid fibrils is a significant experimental workflow.[7][8] The following diagram, generated using the DOT language, illustrates this process.

References

- 1. scribd.com [scribd.com]

- 2. quora.com [quora.com]

- 3. This compound CAS#: 119-58-4 [m.chemicalbook.com]

- 4. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Understanding the Reaction Mechanism of Michler's Hydrol in Dye Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core reaction mechanism of Michler's hydrol in the synthesis of triarylmethane dyes, such as Crystal Violet. The synthesis is a multi-step process involving the formation of a stable carbocation intermediate, followed by electrophilic aromatic substitution and a final oxidation step to yield the intensely colored dye. This document outlines the mechanistic pathway, presents relevant quantitative data, provides detailed experimental protocols, and visualizes the key processes for clarity.

The Core Reaction Mechanism

The synthesis of triarylmethane dyes from Michler's hydrol (4,4'-bis(dimethylamino)benzhydrol) is fundamentally a two-stage process:

-

Acid-Catalyzed Condensation: Michler's hydrol reacts with an electron-rich aromatic compound, typically an N,N-dialkylaniline like N,N-dimethylaniline, under acidic conditions. This reaction forms a colorless intermediate known as a leuco dye.

-

Oxidation: The leuco dye is then oxidized to form the final, intensely colored triarylmethane dye. This step is crucial as it creates the extended conjugated π-system responsible for the dye's color.[1]

The overall mechanism is detailed below.

Step 1: Formation of the Diarylmethyl Carbocation

In the presence of a strong acid, the hydroxyl group of Michler's hydrol is protonated, forming a good leaving group (water). The subsequent loss of water generates a highly stable, resonance-delocalized diarylmethyl carbocation. The stability of this carbocation is enhanced by the electron-donating effects of the two para-dimethylamino groups.

Step 2: Electrophilic Aromatic Substitution

The newly formed diarylmethyl carbocation is a potent electrophile. It reacts with a molecule of N,N-dimethylaniline via an electrophilic aromatic substitution mechanism.[2][3] Due to the strong activating and ortho-, para-directing nature of the dimethylamino group, the carbocation attacks the electron-rich benzene (B151609) ring, predominantly at the para position, to form the colorless leuco base of the dye (in this case, Leucocrystal Violet).[2]

Step 3: Oxidation to the Final Dye

The final step is the oxidation of the leuco dye.[4] This process involves the removal of a hydride ion (H⁻) from the central sp³-hybridized carbon atom of the leuco base. This abstraction restores the planarity of the molecule and creates an extended, delocalized π-electron system across all three aromatic rings, resulting in the characteristic intense color of the triarylmethane dye.[5] Common oxidizing agents include air (O₂), hydrogen peroxide, or manganese dioxide.[4][6]

Visualizing the Reaction Pathway

The following diagram illustrates the complete reaction mechanism for the synthesis of Crystal Violet from Michler's hydrol and N,N-dimethylaniline.

Caption: Reaction mechanism for Crystal Violet synthesis.

Quantitative Data Summary

Precise kinetic data for the formation of triarylmethane dyes from Michler's hydrol is not extensively reported in the literature. However, studies on the reverse reaction (fading of the dye in the presence of hydroxide) are common for demonstrating pseudo-first-order kinetics. The physical and spectroscopic properties of the key intermediate and final product are well-characterized.

Table 1: Physical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Michler's Hydrol | C₁₇H₂₂N₂O | 270.37 | Colorless to pale yellow solid | 99-101 |

| Leucocrystal Violet | C₂₅H₃₁N₃ | 373.54 | White to pale lavender powder | 175-177 |

| Crystal Violet | C₂₅H₃₀N₃Cl | 407.98 | Dark green/purple crystals | 205 (decomposes) |

Table 2: Spectroscopic Data

| Compound | Technique | Wavelength (λ_max) / Peak | Solvent / Notes |

| Leucocrystal Violet | UV-Vis Absorbance | 260 nm | General |

| Crystal Violet | UV-Vis Absorbance | 590 nm | Water |

| Crystal Violet | UV-Vis Absorbance | 420 nm and 620 nm | pH = 1.0 (Green form)[7] |

| Crystal Violet | UV-Vis Absorbance | 420 nm | pH = -1.0 (Yellow form)[7] |

Experimental Protocols

The following section details a representative protocol for the synthesis of Crystal Violet from Michler's ketone, which involves the in-situ formation of Michler's hydrol.

Synthesis of Leucocrystal Violet from Michler's Hydrol

This procedure outlines the acid-catalyzed condensation of Michler's hydrol with N,N-dimethylaniline.

Materials:

-

Michler's hydrol (this compound)

-

N,N-dimethylaniline

-

Concentrated sulfuric acid or hydrochloric acid

-

Ethanol (B145695) or a similar polar solvent

-

Sodium hydroxide (B78521) solution (for neutralization)

Procedure:

-

Dissolve a molar equivalent of Michler's hydrol in a minimal amount of ethanol in a round-bottom flask.

-

Add a slight molar excess (approx. 1.1 equivalents) of N,N-dimethylaniline to the solution.

-

Cool the mixture in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid dropwise with continuous stirring.

-

After the addition of acid, remove the flask from the ice bath and allow it to warm to room temperature. Stir the reaction mixture for 2-4 hours. The progress can be monitored by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing cold water.

-

Neutralize the solution by slowly adding a dilute sodium hydroxide solution until the pH is approximately 7-8. The colorless leuco dye will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Oxidation of Leucocrystal Violet to Crystal Violet

Materials:

-

Leucocrystal Violet (from step 3.1)

-

Dilute hydrochloric acid

-

3% Hydrogen peroxide solution (or another suitable oxidizing agent like lead(IV) oxide)

-

Sodium chloride

Procedure:

-

Suspend the dried Leucocrystal Violet in a dilute solution of hydrochloric acid. This acidic condition helps to dissolve the leuco base and facilitates oxidation.

-

Gently heat the suspension to approximately 50-60°C with stirring.

-

Slowly add the hydrogen peroxide solution dropwise. The solution will rapidly develop an intense violet color as the leuco dye is oxidized.

-

After the addition is complete, continue to stir the mixture at the elevated temperature for another 30 minutes to ensure complete oxidation.

-

Cool the reaction mixture to room temperature. The dye can be precipitated or "salted out" by adding a saturated solution of sodium chloride.

-

Collect the crystalline product by vacuum filtration. The crystals can be washed with a cold, dilute brine solution to remove impurities.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure Crystal Violet crystals.

Visualizing the Experimental Workflow

The diagram below provides a high-level overview of the synthesis and purification process.

Caption: General workflow for Crystal Violet synthesis.

Conclusion

The synthesis of triarylmethane dyes from Michler's hydrol is a classic example of electrophilic aromatic substitution, hinging on the acid-catalyzed generation of a stable diarylmethyl carbocation. This intermediate's high reactivity with electron-rich arenes allows for the construction of the triphenylmethane (B1682552) backbone. The final oxidation step is critical for generating the chromophore, the extensive conjugated system that imparts the dye's characteristic intense color. While quantitative kinetic data on the formation mechanism is sparse, the reaction pathway is well-understood, and the synthesis provides a robust method for producing a wide range of valuable dyes. This guide provides the foundational knowledge for researchers to understand, utilize, and adapt this important reaction in various scientific and developmental contexts.

References

- 1. Leuco dye - Wikipedia [en.wikipedia.org]

- 2. yufengchemicals.com [yufengchemicals.com]

- 3. yufengchemicals.com [yufengchemicals.com]

- 4. Crystal violet - Wikipedia [en.wikipedia.org]

- 5. What is leuco dye [pascalchem.com]

- 6. Oxidative Synthesis of Acid Blue 7 Dye Catalyzed by CuO/Silicotungstic Acid in Water-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3689495A - Synthesis of crystal violet - Google Patents [patents.google.com]

Physical and chemical characteristics of 4,4'-Bis(dimethylamino)benzhydrol

An In-depth Technical Guide to 4,4'-Bis(dimethylamino)benzhydrol

Introduction

This compound, also widely known as Michler's hydrol, is an organic compound with significant applications in chemical synthesis, particularly as a key intermediate for triarylmethane and diarylmethane dyes.[1][2] Its chemical structure features a central methanol (B129727) carbon bonded to two p-dimethylaminophenyl groups, which imparts distinct chemical reactivity.[2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an examination of its reactivity and applications.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information on this compound.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of this compound are summarized below. The compound is typically a white to grayish-brown solid and is stable under normal laboratory conditions.[1][3]

| Property | Value | References |

| IUPAC Name | bis[4-(dimethylamino)phenyl]methanol | [1][2][4] |

| Common Synonyms | Michler's hydrol, Tetramethyldiaminobenzhydrol | [1][2][3][5] |

| CAS Number | 119-58-4 | [1][3][4][5][6] |

| Molecular Formula | C₁₇H₂₂N₂O | [1][3][4][5][6] |

| Molecular Weight | 270.37 g/mol | [1][3][4][5][6] |

| Appearance | Gray to brown crystals; White solid | [1][3] |

| Melting Point | 98 - 104 °C | [1][3][6][7][8] |

| Boiling Point | 413.48 °C (rough estimate) | [6] |

| Solubility | Soluble in various organic solvents | [1] |

| Stability | Stable under normal temperatures and pressures | [3] |

| Incompatibilities | Oxidizing agents | [3] |

| Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Key findings from various spectroscopic techniques are outlined below.

| Technique | Key Observations | References |

| ¹H NMR | Exhibits signals characteristic of aromatic protons, dimethylamino groups, and the methine proton of the benzhydrol structure. | [2][4] |

| ¹³C NMR | Shows resonances corresponding to the distinct carbon atoms within the molecular skeleton. | [2][4] |

| Mass Spectrometry (MS) | The mass spectrum displays a molecular ion peak corresponding to the compound's molecular weight (270.37 g/mol ), confirming its elemental composition. Fragmentation patterns provide further structural details. | [2][4][9] |

| Infrared (IR) Spectroscopy | A characteristic broad absorption band is observed in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibration from the hydroxyl group. Other bands confirm C-H and C-N stretching. | [2][10] |

| UV-Visible Spectroscopy | The spectrum shows strong absorption bands in the ultraviolet range, resulting from π-π* electronic transitions within the aromatic rings. | [10][11] |

Experimental Protocols

Synthesis of this compound

The most prevalent method for synthesizing Michler's hydrol is through the reduction of 4,4'-Bis(dimethylamino)benzophenone, commonly known as Michler's ketone.[2] A representative protocol using zinc dust and potassium hydroxide (B78521) in ethanol (B145695) is detailed below.[12]

Materials:

-

4,4'-Bis(dimethylamino)benzophenone (Michler's ketone)

-

Zinc dust

-

Potassium hydroxide (KOH)

-

Ethanol (90-95%)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of potassium hydroxide in technical-grade ethanol.

-

Addition of Reactants: To this alkaline ethanolic solution, add Michler's ketone and zinc dust.[12]

-

Reduction Reaction: Heat the mixture to reflux and maintain it for several hours (e.g., 10 hours) with continuous stirring. The reaction involves the reduction of the ketone group to a hydroxyl group.[12]

-

Solvent Removal: After the reaction is complete, remove a significant portion of the ethanol via distillation.[12]

-

Precipitation: Pour the concentrated reaction mixture into cold water to precipitate the crude this compound.[12]

-

Isolation: Isolate the solid product by filtration and wash it with cold water until it is free of alkali.[12]

-

Purification: Further purify the crude product by recrystallization from a suitable solvent, such as methanol or methylcyclohexane, to yield the final product with a sharp melting point.[13]

-

Drying: Dry the purified crystals under a vacuum.

The following diagram illustrates the general workflow for this synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|Michler's Hydrol [benchchem.com]

- 3. This compound(119-58-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | C17H22N2O | CID 92742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 119-58-4 [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol - Google Patents [patents.google.com]

- 13. EP0005475B1 - Process for the preparation of 4,4'-diaminobenzhydrol and its substitution products - Google Patents [patents.google.com]

The Pivotal Role of Michler's Hydrol in Triarylmethane Dye Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of 4,4'-bis(dimethylamino)benzhydrol, commonly known as Michler's hydrol, as a key precursor in the synthesis of triarylmethane dyes. This class of brilliantly colored compounds has wide-ranging applications, from traditional textile dyeing to advanced biomedical imaging and analytical reagents. This document provides a comprehensive overview of the synthesis of Michler's hydrol, its subsequent conversion into prominent triarylmethane dyes, detailed experimental protocols, and a summary of key quantitative data.

Introduction to Michler's Hydrol and Triarylmethane Dyes

Triarylmethane dyes are characterized by a central carbon atom bonded to three aromatic rings. The intense color of these dyes arises from a highly conjugated π-electron system. Michler's hydrol is a diarylmethane derivative that serves as a crucial building block for introducing two N,N-dimethylaminophenyl groups, which are powerful auxochromes that intensify the color of the resulting dye.

The general synthesis strategy involves the reaction of Michler's hydrol with an appropriate aromatic compound, typically an N,N-dialkylaniline or a phenol (B47542) derivative, followed by an oxidation step to generate the final colored dye. The versatility of this method allows for the creation of a diverse palette of colors with varying properties.

Synthesis of Michler's Hydrol

Michler's hydrol is most commonly synthesized by the reduction of its corresponding ketone, 4,4'-bis(dimethylamino)benzophenone (Michler's ketone).

Reaction Pathway for the Synthesis of Michler's Hydrol

The reduction of Michler's ketone to Michler's hydrol proceeds via the conversion of the carbonyl group to a secondary alcohol.

Forensic Applications of Michler's Hydrol: A Review of Current Scientific Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Presumptive tests play a crucial role in forensic science by providing rapid, sensitive, and preliminary identification of substances at a crime scene. These tests help investigators make informed decisions about the collection and subsequent analysis of evidence. While a variety of chemical reagents are employed for the presumptive identification of different materials, a thorough review of scientific literature reveals that Michler's hydrol (4,4'-bis(dimethylamino)benzhydrol) is not utilized as a presumptive test for lead or in other mainstream forensic applications.

Current research indicates that the primary application of a derivative, Michler's hydrol blue, is in the field of biochemistry as a sensitive probe for the detection of amyloid fibrils.[1][2][3] This guide will first address the established scientific use of Michler's hydrol derivatives and then detail the standard, accepted forensic presumptive test for lead.

Part 1: The Scientific Reality of Michler's Hydrol

Extensive searches of chemical and forensic science databases have not yielded any evidence of Michler's hydrol being used for forensic purposes, including the detection of lead. The compound and its derivatives are, however, of interest in other scientific domains.

Michler's Hydrol Blue: A Probe for Amyloid Fibrils

Michler's hydrol blue (MHB) has been identified as a sensitive fluorescent probe for the detection of amyloid fibrils, which are protein aggregates associated with various neurodegenerative diseases.[1][2] When MHB binds to these fibrils, it exhibits a distinct shift in its fluorescence spectrum, allowing for their detection and characterization.[1] This property is valuable for researchers studying diseases such as Alzheimer's and Parkinson's.

Part 2: The Standard Forensic Presumptive Test for Lead

In forensic investigations, the most common and widely accepted presumptive test for the presence of lead (Pb²⁺) ions is the sodium rhodizonate test.[4][5] This test is frequently used in the analysis of suspected gunshot residue, as lead is a common component of primer mixtures.[5]

Reagent and Mechanism

The sodium rhodizonate test utilizes a solution of sodium rhodizonate, which acts as a specific chelating agent for lead ions. In the presence of lead, the rhodizonate ion forms a brightly colored complex, indicating a positive result. The reaction is highly sensitive and can detect trace amounts of lead.

Experimental Protocol: Sodium Rhodizonate Test for Lead

Objective: To presumptively identify the presence of lead ions on a surface.

Materials:

-

Sodium rhodizonate

-

Distilled water

-

5% Acetic acid solution

-

Cotton swabs or filter paper

-

Dropper bottles

Procedure:

-

A cotton swab or a piece of filter paper is moistened with a 5% acetic acid solution.

-

The moistened swab or paper is pressed firmly against the surface to be tested to lift any potential lead-containing residue.

-

A freshly prepared solution of sodium rhodizonate in distilled water is then dropped onto the swab or filter paper.

-

Observation: A positive reaction for the presence of lead is indicated by the immediate formation of a pink to scarlet red color.

-

Confirmation (optional): The addition of a drop of 5% hydrochloric acid will cause the pink/red color to disappear if it was due to other metal ions, but it will persist if lead is present.

Data Presentation

As there is no forensic application of Michler's hydrol for lead detection, a direct comparison of quantitative data is not possible. The following table summarizes the distinct applications and properties of Michler's hydrol and sodium rhodizonate.

| Feature | Michler's Hydrol / Michler's Hydrol Blue | Sodium Rhodizonate |

| Primary Application | Detection of amyloid fibrils in biochemical research | Presumptive testing for lead in forensic science[4][5] |

| Target Substance | Amyloid protein aggregates[1][2] | Lead (Pb²⁺) ions |

| Mechanism of Action | Fluorescence enhancement upon binding to fibrils | Formation of a colored chelate complex with lead ions |

| Observed Positive Result | Shift in fluorescence spectrum | Formation of a pink to scarlet red color[4] |

Visualization of Forensic Workflow

The following diagram illustrates the logical workflow for the presumptive testing of lead using the established sodium rhodizonate method.

Caption: Workflow for the Sodium Rhodizonate Presumptive Test for Lead.

Conclusion

While the user's query centered on the forensic applications of Michler's hydrol, a comprehensive review of scientific literature indicates that this compound is not used in forensic science for lead detection or other presumptive tests. The established and scientifically validated method for the presumptive identification of lead in a forensic context is the sodium rhodizonate test. This guide has outlined the correct procedure and principles for this test to provide accurate and actionable information for professionals in the field. It is crucial for researchers and practitioners to rely on validated and widely accepted methods to ensure the integrity of forensic analysis.

References

- 1. Michler's hydrol blue: a sensitive probe for amyloid fibril detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Michler's hydrol blue: a sensitive probe for amyloid fibril detection. | Semantic Scholar [semanticscholar.org]

- 4. Lab 4: Presumptive Testing for Lead Metal Ions – Forensic Toxicology [ecampusontario.pressbooks.pub]

- 5. prolabscientific.com [prolabscientific.com]

The Alchemist's Touch: A Technical Guide to Chemical Development of Latent Fingerprints

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Latent Fingerprint Development Using Chemical Reagents

Introduction

Latent fingerprints, the invisible impressions left by the friction ridge skin, are a cornerstone of forensic investigation. Composed of a complex mixture of natural secretions and contaminants, these prints require development through physical or chemical means to be visualized. This technical guide provides an in-depth exploration of the fundamental chemical methods used to reveal these hidden traces. For professionals in research and development, understanding these principles can inform the creation of more sensitive and specific detection methods, not only in forensics but also in fields where trace residue analysis is critical.

This guide will detail the core principles, experimental protocols, and performance data for the most significant chemical reagents used in latent fingerprint development. We will explore the chemical reactions that underpin these techniques and the logical workflows for their application.

Core Principles of Latent Fingerprint Composition

The effectiveness of chemical development techniques is intrinsically linked to the composition of the fingerprint residue itself. This residue is a complex cocktail of compounds, primarily composed of:

-

Eccrine Gland Secretions: Predominantly water (98-99%), with the remaining constituents being a mix of inorganic salts (e.g., sodium chloride) and organic compounds such as amino acids, urea, and lactic acid.

-

Sebaceous Gland Secretions: These glands, associated with hair follicles, secrete a lipid-rich substance called sebum. Sebum is a mixture of fatty acids, triglycerides, wax esters, and squalene. While sebaceous glands are not present on friction ridge skin, sebum is readily transferred to the hands through contact with other parts of thebody.

-

Contaminants: The environment contributes a significant and variable component to fingerprint residue, including cosmetics, food residues, and other foreign materials.

Chemical development methods are designed to target specific components within this residue. The choice of reagent is therefore dictated by the suspected composition of the print and the nature of the substrate on which it is deposited.

Key Chemical Reagents and Development Techniques

The following sections detail the principles, protocols, and performance of the most widely used chemical reagents for latent fingerprint development.

Amino Acid Reagents: Ninhydrin (B49086) and DFO

Amino acids are a stable and persistent component of fingerprint residue, making them an excellent target for chemical development, particularly on porous surfaces like paper where the residue is absorbed.

a) Ninhydrin

Principle: Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary and secondary amine groups of amino acids to produce a deep purple-colored product known as Ruhemann's Purple.[1][2][3] This reaction is a well-established method for the visualization of latent prints on porous substrates.[1] The development of the color is typically accelerated with the application of heat and humidity.[1]

Experimental Protocol:

-

Reagent Preparation: A common formulation involves dissolving 5 grams of ninhydrin in 1000 mL of a suitable solvent such as acetone (B3395972) or petroleum ether.[4] For documents with inks susceptible to running, a non-polar solvent like petroleum ether is preferred.[4][5] A stock solution can also be prepared by dissolving 7.5 grams of ninhydrin in 40 mL of methanol, which is then added to 960 mL of petroleum ether.[5]

-

Application: The ninhydrin solution can be applied by spraying, dipping, or brushing onto the surface.[4][5] Dipping is often the most effective method for ensuring complete coverage of documents.[5]

-

Development: The development of Ruhemann's Purple occurs at ambient temperature and humidity over 24 to 48 hours.[3] This process can be accelerated by placing the treated item in a humidity-controlled chamber at approximately 80°C and 65% relative humidity for a few minutes.[6]

-

Post-Treatment: The developed prints can be further enhanced by treatment with a zinc chloride solution, which can induce fluorescence when viewed under an alternate light source.

b) 1,8-Diazafluoren-9-one (DFO)

Principle: DFO is an analogue of ninhydrin that also reacts with amino acids.[7][8] The resulting product is a pale pink/purple color but exhibits strong fluorescence when excited with blue-green light (approximately 450-550 nm).[6][9] This fluorescence often allows for the visualization of weaker prints that may not be apparent with ninhydrin alone.[7] The reaction with DFO is favored in a low-humidity, high-temperature environment.[10]

Experimental Protocol:

-

Reagent Preparation: A stock solution is typically prepared by dissolving 1 gram of DFO in a mixture of 200 mL of methanol, 200 mL of ethyl acetate, and 40 mL of glacial acetic acid.[9][11] A working solution is then made by diluting the stock solution with a non-polar solvent like petroleum ether.[9][11]

-

Application: The DFO working solution is applied to the porous surface by dipping or spraying.[11]

-

Development: After the solvent has evaporated, the item is heated in an oven at approximately 100°C for 20 minutes to accelerate the reaction.[6][11]

-

Visualization: The developed prints are visualized using a forensic light source with an excitation wavelength in the blue-green region and viewed through an orange or red filter.[9]

Chemical Reaction Pathway for Amino Acid Reagents

Caption: Reaction of Ninhydrin and DFO with amino acids in fingerprint residue.

Cyanoacrylate (Super Glue) Fuming

Principle: Cyanoacrylate fuming is a widely used technique for developing latent prints on non-porous surfaces such as glass, plastic, and metal. The process involves the polymerization of cyanoacrylate ester monomers, which are the primary component of super glue. The polymerization is initiated by components within the fingerprint residue, such as amino acids, fatty acids, and moisture.[12][13] The cyanoacrylate polymer preferentially forms on the fingerprint ridges, resulting in a stable, white, three-dimensional deposit.[14]

Experimental Protocol:

-

Setup: The evidence is placed in a sealed fuming chamber. A small amount of liquid cyanoacrylate is placed in an aluminum dish on a heating element within the chamber.[12][15] A container of water is often included to maintain a high relative humidity (around 80%), which facilitates the polymerization process.[12][16]

-

Fuming: The cyanoacrylate is heated to approximately 80-100°C to generate vapor.[12][15] The fuming process is continued until the white fingerprint ridges become visible. Over-fuming should be avoided as it can obscure fine ridge detail.[17]

-

Post-Treatment: The developed prints can be enhanced with fingerprint powders or fluorescent dyes to improve contrast for photography.

Cyanoacrylate Fuming Workflow

Caption: The experimental workflow for cyanoacrylate fuming.

Physical Developer (PD)

Principle: Physical Developer is a silver-based aqueous reagent that deposits metallic silver onto the fatty acid and lipid components of sebaceous sweat in fingerprint residue.[18] It is particularly useful for developing prints on porous surfaces that have been wetted, as the target components are insoluble in water.[18] The PD process involves a redox reaction where ferrous ions reduce silver ions to metallic silver, which then physically deposits on the print.[19]

Experimental Protocol:

-

Reagent Preparation: The PD working solution is prepared by combining a stock detergent solution, a redox solution (containing ferric nitrate (B79036) and ammonium (B1175870) ferrous sulfate), and a silver nitrate solution.[20][21] The glassware used must be meticulously clean to prevent premature silver deposition.[20]

-

Pre-wash: The item is first treated with a maleic acid pre-wash to neutralize any alkaline fillers in the paper that could interfere with the reaction.[21]

-

Development: The item is then immersed in the PD working solution and gently agitated for approximately 15 minutes, or until gray to black ridges appear.[18]

-

Rinsing: Following development, the item is thoroughly rinsed with water to remove excess reagents.

-

Post-Treatment: A sodium hypochlorite (B82951) solution can be used to intensify the developed prints by converting the silver to darker silver oxide.[18]

Iodine Fuming

Principle: Iodine fuming is one of the oldest chemical methods for fingerprint development. Solid iodine crystals sublime when gently heated, producing violet iodine vapor.[22] This vapor is physically adsorbed by the oily and fatty components of the fingerprint residue, resulting in a temporary yellowish-brown print.[22][23] The process is reversible as the iodine will eventually evaporate.

Experimental Protocol:

-

Fuming: The evidence is placed in a fuming chamber with iodine crystals. The chamber can be gently warmed to accelerate the sublimation of the iodine.[24]

-

Visualization: The development of the brown-colored prints is monitored, and the evidence is removed once sufficient detail is visible. The prints should be photographed immediately due to their transient nature.[23]

-

Fixation: To create a permanent record, the developed prints can be fixed by applying a solution of benzoflavone, which reacts with the iodine to form a more stable, darker-colored product.[23][25]

Small Particle Reagent (SPR)

Principle: Small Particle Reagent consists of a suspension of fine, dark-colored particles (typically molybdenum disulfide) in a detergent solution.[26][27][28] When sprayed onto a surface, the particles adhere to the fatty constituents of the fingerprint residue.[27][28] SPR is particularly effective for developing prints on wet, non-porous surfaces.[28][29]

Experimental Protocol:

-

Reagent Preparation: A common formulation involves suspending molybdenum disulfide powder in a solution of water and a surfactant like "Photo-Flo".[29]

-

Application: The SPR suspension is sprayed onto the surface and allowed to run over the area of interest.

-

Rinsing: The surface is then gently rinsed with water to remove the excess reagent, leaving the particles adhered to the fingerprint ridges.

-

Drying and Lifting: Once dry, the developed prints can be photographed or lifted using conventional methods.

Quantitative Data on Reagent Performance

The effectiveness of different chemical development techniques can vary significantly depending on the substrate, the age of the print, and environmental factors. The following tables summarize comparative data from various studies.

Table 1: Effectiveness of Chemical Reagents on Porous Surfaces (e.g., Paper)

| Reagent | Target Component | Typical Color | Relative Effectiveness | Notes |

| Iodine Fuming | Fats and Oils | Yellowish-brown | Moderate | Best on fresh prints; prints are not permanent unless fixed.[22] |

| DFO | Amino Acids | Pale Pink (fluorescent) | High | More sensitive than ninhydrin for some prints; requires a forensic light source.[7] |

| Ninhydrin | Amino Acids | Purple | High | A very common and reliable method for paper.[1][3] |

| Physical Developer | Lipids/Fatty Acids | Gray/Black | High | Effective on wet paper and aged prints.[18] |

Table 2: Effectiveness of Chemical Reagents on Non-Porous Surfaces (e.g., Glass, Plastic)

| Reagent | Target Component | Typical Color | Relative Effectiveness | Notes |

| Cyanoacrylate Fuming | Amino Acids, Fatty Acids, Moisture | White | Very High | Produces stable, durable prints.[14] |

| Iodine Fuming | Fats and Oils | Yellowish-brown | Moderate | Can be used prior to other methods. |

| Small Particle Reagent | Fats and Oils | Gray/Black or White | High | Particularly effective on wet surfaces.[28] |

Sequential Processing of Evidence

In many cases, it is beneficial to apply multiple chemical development techniques in a specific sequence to maximize the chances of visualizing a latent print. The general principle is to use less destructive methods first and to target different components of the fingerprint residue in succession. A widely accepted sequence for porous surfaces is:

-

Iodine Fuming: This is a non-destructive method, and the iodine will evaporate, allowing for subsequent treatments.

-

DFO: This is applied before ninhydrin as the ninhydrin reaction can quench the fluorescence of the DFO product.

-

Ninhydrin: This develops prints that may not have been visualized with DFO.

-

Physical Developer: This is typically the final step for porous items as it is a wet process and can wash away other developed prints.

Logical Workflow for Sequential Processing of Porous Surfaces

Caption: Recommended sequence for chemical processing of latent prints on porous surfaces.

Conclusion

The chemical development of latent fingerprints is a testament to the power of applied chemistry in forensic science. By targeting the specific chemical constituents of fingerprint residue, a range of reagents can be employed to visualize otherwise invisible evidence. For researchers and scientists, the principles and protocols outlined in this guide provide a foundation for understanding these established techniques. The ongoing development of new reagents with enhanced sensitivity, specificity, and safety will continue to advance the field of forensic identification. Furthermore, the underlying principles of trace chemical detection have broader applications in quality control, diagnostics, and other areas of scientific research.

References

- 1. nikouiandassociates.com [nikouiandassociates.com]

- 2. docs.manupatra.in [docs.manupatra.in]

- 3. speedypaper.com [speedypaper.com]

- 4. downloads.tbi.tn.gov [downloads.tbi.tn.gov]

- 5. scholarlycommons.law.northwestern.edu [scholarlycommons.law.northwestern.edu]

- 6. caronscientific.com [caronscientific.com]

- 7. sirchie.com [sirchie.com]

- 8. oxfordreference.com [oxfordreference.com]

- 9. benchchem.com [benchchem.com]

- 10. DFO as a Fingerprint Development Reagent [fingerprintexpert.in]

- 11. archives.fbi.gov [archives.fbi.gov]

- 12. How to Lift Fingerprints: Cyanoacrylate (Super Glue) Fuming : 6 Steps (with Pictures) - Instructables [instructables.com]

- 13. Cyanoacrylate Fuming for Latent Fingerprint Development [fingerprintexpert.in]

- 14. traileoni.it [traileoni.it]

- 15. researchgate.net [researchgate.net]

- 16. labconco.com [labconco.com]

- 17. downloads.tbi.tn.gov [downloads.tbi.tn.gov]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. ncids.com [ncids.com]

- 21. Laboratory Processing Reagent – Physical Developer – Forensic Pocket Guide [forensicpocketguide.com]

- 22. Iodine fuming method for Latent Fingerprints [fingerprintexpert.in]

- 23. forensicfield.blog [forensicfield.blog]

- 24. Forensic Fingerprint: Iodine Fuming for latent fingerprints [forensicfingerprint.in]

- 25. bvda.com [bvda.com]

- 26. sirchie.com [sirchie.com]

- 27. sirchie.com [sirchie.com]

- 28. sciencescholar.us [sciencescholar.us]

- 29. downloads.tbi.tn.gov [downloads.tbi.tn.gov]

Safety, handling, and storage protocols for 4,4'-Bis(dimethylamino)benzhydrol

An In-depth Technical Guide to the Safe Handling and Storage of 4,4'-Bis(dimethylamino)benzhydrol

This guide provides comprehensive safety, handling, and storage protocols for this compound, intended for researchers, scientists, and drug development professionals. The information herein is synthesized from publicly available Safety Data Sheets (SDS) to ensure a thorough understanding of the material's hazards and the necessary precautions for its use.

Chemical Identification and Physical Properties

This compound, also known as Michler's Hydrol, is a solid organic compound. Its key identifiers and physical properties are summarized below.

| Property | Value |

| CAS Number | 119-58-4 |

| Molecular Formula | C₁₇H₂₂N₂O |

| Molecular Weight | 270.37 g/mol |

| Appearance | Gray to brown or slightly yellow to brownish crystalline powder[1][2] |

| Melting Point | 98-105 °C[3][4] |

| Boiling Point | 145 °C at 10 mmHg[1] |

| Solubility | Soluble in Toluene[2] |

| Storage Temperature | Recommended <15°C in a cool, dark place[5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[1][6][7]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][6][7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][6] |

Pictogram:

-

GHS07: Exclamation Mark[7]

Toxicological Summary:

While most sources state that the substance shall not be classified as acutely toxic, a comprehensive toxicological profile is not available.[7] Data for acute oral, dermal, and inhalation toxicity are largely unavailable.[6] It is not classified as a respiratory or skin sensitizer, germ cell mutagen, carcinogen, or reproductive toxicant.[7]

Safe Handling Protocols

Adherence to proper handling procedures is crucial to minimize exposure and ensure personnel safety.

Engineering Controls:

-

Work in a well-ventilated area.[1]

-

Use local exhaust ventilation to control airborne dust.[8]

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[8]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved particulate respirator.[9]

General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not eat, drink, or smoke in work areas.[7]

-

Wash hands thoroughly after handling.[7]

-

Remove contaminated clothing and wash it before reuse.[7]

Storage Protocols

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Store in a tightly closed container.[1]

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Store locked up.[1]

-

Store under an inert gas as the material can be air sensitive.[5]

-

Keep away from incompatible materials, such as oxidizing agents.[7][9]

Emergency Procedures

In the event of an emergency, follow these established protocols.

First-Aid Measures

The following diagram outlines the immediate first-aid steps to be taken upon exposure.

Accidental Release Measures

The following workflow details the steps for managing a spill of this compound.

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.[9]

-

Specific Hazards: The material is combustible but not readily ignited.[7] Thermal decomposition may produce irritating and highly toxic gases.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Experimental Protocols

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1] Do not allow the material to enter drains or waterways.[7]

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most current Safety Data Sheet from your supplier before handling this chemical.

References

- 1. This compound | C17H22N2O | CID 92742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 119-58-4 [m.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, 85%, Tech., Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. echemi.com [echemi.com]

- 7. chemos.de [chemos.de]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound(119-58-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Victoria Blue Dyes from Michler's Hydrol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Victoria Blue dyes, a family of triarylmethane colorants with applications in histology, microbiology, and as industrial pigments. The synthesis originates from 4,4'-bis(dimethylamino)benzhydrol, commonly known as Michler's hydrol. The protocol outlines a two-step process: the oxidation of Michler's hydrol to its corresponding ketone, followed by the condensation of Michler's ketone with various N-substituted naphthylamines to yield different Victoria Blue analogues.

Introduction

Victoria Blue dyes are cationic triarylmethane dyes known for their intense blue to violet colors. Their synthesis is a classic example of electrophilic aromatic substitution. While the direct precursor is widely cited as Michler's ketone, this protocol addresses the synthesis starting from its reduced form, Michler's hydrol. This necessitates an initial oxidation step to form the reactive ketone intermediate. The subsequent condensation with different naphthylamine derivatives allows for the production of various shades of Victoria Blue, including Victoria Blue B, Victoria Blue R, and Victoria Blue BO.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |

| Michler's Hydrol | C₁₇H₂₂N₂O | 270.37 | 119-58-4 |

| Michler's Ketone | C₁₇H₂₀N₂O | 268.36 | 90-94-8 |

| N-Phenyl-1-naphthylamine | C₁₆H₁₃N | 219.28 | 90-30-2 |

| N-Ethyl-1-naphthylamine | C₁₂H₁₃N | 171.24 | 118-44-5 |

| N,N-Diethyl-α-naphthylamine | C₁₄H₁₇N | 199.29 | 86-51-1 |

| Pyridinium (B92312) chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | 215.56 | 26299-14-9 |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Phosphoryl chloride | POCl₃ | 153.33 | 10025-87-3 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| Hydrochloric acid | HCl | 36.46 | 7647-01-0 |

| Sodium hydroxide (B78521) | NaOH | 40.00 | 1310-73-2 |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 64-17-5 |

Experimental Protocols

The synthesis of Victoria Blue dyes from Michler's hydrol is a two-stage process. The first stage involves the oxidation of Michler's hydrol to Michler's ketone. The second stage is the condensation of the synthesized ketone with an appropriate N-substituted naphthylamine to produce the desired Victoria Blue dye.

Stage 1: Oxidation of Michler's Hydrol to Michler's Ketone

This procedure utilizes pyridinium chlorochromate (PCC) as the oxidizing agent to convert the secondary alcohol group of Michler's hydrol into a ketone.

Procedure:

-

In a round-bottom flask, dissolve Michler's hydrol in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) to the solution in a fume hood. The molar ratio of PCC to Michler's hydrol should be approximately 1.5:1.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and filter it through a pad of silica (B1680970) gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional DCM.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude Michler's ketone.

-

The crude product can be purified by recrystallization from ethanol to yield a pale yellow solid.

Stage 2: Synthesis of Victoria Blue Dyes

The general procedure involves the condensation of Michler's ketone with an N-substituted naphthylamine in the presence of a condensing agent like phosphoryl chloride. The choice of naphthylamine determines the final Victoria Blue variant.

General Condensation Procedure:

-

In a three-necked flask equipped with a stirrer and a reflux condenser, place Michler's ketone and the corresponding N-substituted naphthylamine (N-phenyl-1-naphthylamine for Victoria Blue B, N-ethyl-1-naphthylamine for Victoria Blue R, or N,N-diethyl-α-naphthylamine for Victoria Blue BO) in a suitable solvent such as toluene.

-

Slowly add phosphoryl chloride to the mixture with stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours.

-

After cooling, the reaction mixture is poured into a larger volume of water.

-

The mixture is then made alkaline by the addition of a sodium hydroxide solution, which precipitates the color base of the dye.

-

The precipitated solid is filtered, washed with water, and then redissolved in dilute hydrochloric acid to form the dye salt.

-

The dye can be isolated by salting out with sodium chloride and then purified.

Purification of Victoria Blue Dye

The crude Victoria Blue dye can be purified by recrystallization.

Procedure:

-

Dissolve the crude dye in a minimal amount of hot ethanol or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Reactants for Different Victoria Blue Dyes

| Target Dye | N-Substituted Naphthylamine |

| Victoria Blue B | N-Phenyl-1-naphthylamine |

| Victoria Blue R | N-Ethyl-1-naphthylamine |

| Victoria Blue BO | N,N-Diethyl-α-naphthylamine |

Table 2: Physicochemical Properties of Victoria Blue Dyes

| Property | Victoria Blue B | Victoria Blue R | Victoria Blue BO |

| Molecular Formula | C₃₃H₃₂ClN₃ | C₂₉H₃₂ClN₃ | C₃₃H₄₀ClN₃ |

| Molar Mass ( g/mol ) | 506.08 | 458.04 | 514.14 |

| Appearance | Dark purple powder | Dark blue powder | Reddish-blue powder |

| λmax (nm) | ~593-600 | ~610-615 | ~619 |

Experimental Workflow and Diagrams

The overall synthesis process can be visualized as a two-step sequence.

Caption: Overall workflow for the synthesis of Victoria Blue dyes from Michler's hydrol.

The condensation reaction leading to the formation of the Victoria Blue cation is a key step.

Caption: Simplified reaction scheme for the condensation step.

Application Notes and Protocols: Synthesis of Crystal Violet from 4,4'-Bis(dimethylamino)benzhydrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Crystal Violet, a triarylmethane dye with broad applications in histology, microbiology, and as a pH indicator. The described methodology outlines the acid-catalyzed condensation of 4,4'-Bis(dimethylamino)benzhydrol with N,N-dimethylaniline, followed by an oxidation step to yield the final chromophore. This protocol is intended for use by qualified researchers in a laboratory setting.

Introduction

Crystal Violet, also known as Gentian Violet, is a well-known triarylmethane dye. Its synthesis is a classic example of electrophilic aromatic substitution. While several synthetic routes exist, this protocol focuses on a method starting from this compound. This intermediate can be prepared by the reduction of 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone)[1]. The synthesis proceeds in two main stages: the formation of the colorless leuco-base followed by oxidation to the intensely colored dye.

The reaction mechanism involves the protonation of the hydroxyl group on the benzhydrol in the presence of a strong acid, followed by the elimination of a water molecule to form a highly stabilized carbocation. This electrophile then attacks the electron-rich para-position of N,N-dimethylaniline. The resulting product is the leuco-form of Crystal Violet, which is subsequently oxidized to the final conjugated system, giving the dye its characteristic violet color.

Materials and Methods

All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| This compound | C₁₇H₂₂N₂O | 270.37 | 2.70 g (10 mmol) | Sigma-Aldrich |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 1.21 g (10 mmol) | Acros Organics |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 5 mL | Fisher Scientific |

| Sodium Dichromate (oxidant) | Na₂Cr₂O₇·2H₂O | 298.00 | 1.0 g (3.36 mmol) | J.T. Baker |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | VWR Chemicals |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | As needed for 10% solution | EMD Millipore |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed for extraction | Macron |

| Deionized Water | H₂O | 18.02 | As needed | In-house |

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-